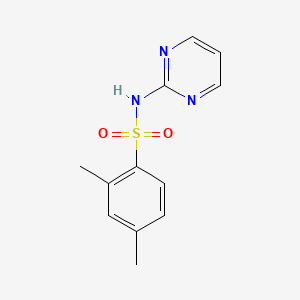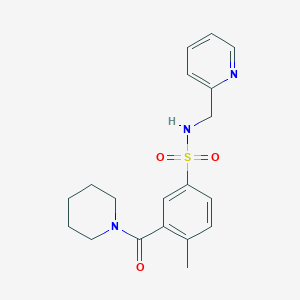
2,4-dimethyl-N-2-pyrimidinylbenzenesulfonamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,4-dimethyl-N-2-pyrimidinylbenzenesulfonamide, also known as DPBS, is a sulfonamide-based compound that has gained significant attention in the scientific community due to its potential applications in various areas of research. DPBS has been used as an inhibitor of carbonic anhydrase, a zinc-containing enzyme that plays a crucial role in many physiological processes.
Mecanismo De Acción
2,4-dimethyl-N-2-pyrimidinylbenzenesulfonamide inhibits carbonic anhydrase by binding to the zinc ion in the active site of the enzyme. This binding prevents the conversion of carbon dioxide and water to bicarbonate and protons, leading to a decrease in the concentration of bicarbonate ions in the body. This decrease in bicarbonate ions can have various physiological effects, including a decrease in intraocular pressure in the treatment of glaucoma.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects. Inhibition of carbonic anhydrase by this compound can lead to a decrease in the concentration of bicarbonate ions in the body, which can affect acid-base balance and respiration. This compound has also been shown to have anticonvulsant activity, which may be useful in the treatment of epilepsy. Additionally, this compound has been shown to have anti-tumor activity, which may have potential applications in cancer treatment.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
2,4-dimethyl-N-2-pyrimidinylbenzenesulfonamide has several advantages for use in lab experiments. It is a relatively inexpensive compound that is readily available. Additionally, this compound has been extensively studied and its mechanism of action is well understood. However, this compound also has some limitations. It is a sulfonamide-based compound, which may limit its use in certain experiments. Additionally, this compound has been shown to have low solubility in water, which may affect its bioavailability.
Direcciones Futuras
There are several future directions for research on 2,4-dimethyl-N-2-pyrimidinylbenzenesulfonamide. One area of research could focus on the development of more potent and selective inhibitors of carbonic anhydrase. Additionally, research could focus on the use of this compound in the treatment of other diseases, such as osteoporosis and Alzheimer's disease. Furthermore, research could explore the potential of this compound as a tool for studying carbonic anhydrase and its role in various physiological processes.
Métodos De Síntesis
2,4-dimethyl-N-2-pyrimidinylbenzenesulfonamide can be synthesized by reacting 2,4-dimethylpyrimidine with benzenesulfonyl chloride in the presence of a base such as triethylamine. The reaction occurs at room temperature and yields this compound as a white solid.
Aplicaciones Científicas De Investigación
2,4-dimethyl-N-2-pyrimidinylbenzenesulfonamide has been widely used in scientific research due to its ability to inhibit carbonic anhydrase. Carbonic anhydrase is an enzyme that catalyzes the reversible conversion of carbon dioxide and water to bicarbonate and protons. This enzyme is involved in various physiological processes, including acid-base balance, respiration, and bone resorption. Inhibition of carbonic anhydrase has been shown to have therapeutic potential in the treatment of glaucoma, epilepsy, and cancer.
Propiedades
IUPAC Name |
2,4-dimethyl-N-pyrimidin-2-ylbenzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13N3O2S/c1-9-4-5-11(10(2)8-9)18(16,17)15-12-13-6-3-7-14-12/h3-8H,1-2H3,(H,13,14,15) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GAJFBTBTIPYCSH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)S(=O)(=O)NC2=NC=CC=N2)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13N3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
263.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-{1-[3,5-dimethyl-2-(1H-pyrazol-1-yl)benzyl]piperidin-4-yl}pyrrolidin-2-one](/img/structure/B5303628.png)
![N-(2,3-dichlorophenyl)-N'-[2-(1-piperidinyl)ethyl]urea](/img/structure/B5303631.png)

![methyl 6-[(3R*,3aR*,7aR*)-3-(4-methoxyphenyl)hexahydro-4,7-ethanopyrrolo[3,2-b]pyridin-1(2H)-yl]pyrimidine-4-carboxylate](/img/structure/B5303643.png)
![4-(4-fluorobenzoyl)-3-hydroxy-1-[3-(4-morpholinyl)propyl]-5-(4-pyridinyl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B5303650.png)
![N-ethyl-N-[(3-ethyl-1,2,4-oxadiazol-5-yl)methyl]-2-[1-(3-methyl-2-buten-1-yl)-3-oxo-2-piperazinyl]acetamide](/img/structure/B5303654.png)
![7-[(2-benzyl-1,3-thiazol-4-yl)carbonyl]-1-oxa-3,7-diazaspiro[4.5]decan-2-one](/img/structure/B5303672.png)
![5-{5-bromo-2-[(4-nitrobenzyl)oxy]benzylidene}-3-ethyl-1,3-thiazolidine-2,4-dione](/img/structure/B5303678.png)

![2-methyl-7-phenylpyrido[4,3-e][1,2,4]triazolo[5,1-c][1,2,4]triazin-6(7H)-one](/img/structure/B5303694.png)
![N-(4-fluorobenzyl)-N-[2-oxo-2-(1-pyrrolidinyl)ethyl]methanesulfonamide](/img/structure/B5303696.png)

![(3aR*,6aS*)-5-[3-(1,3-benzothiazol-2-yl)propanoyl]-1-oxohexahydropyrrolo[3,4-c]pyrrole-3a(1H)-carboxylic acid](/img/structure/B5303698.png)
